7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a fluorine atom at the 7th position, a piperidinyl group at the 3rd position, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzotriazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzotriazinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperidinyl group.
Reduction: Reduced benzotriazinone derivatives.
Substitution: Substituted benzotriazinone derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom and piperidinyl group play crucial roles in modulating the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Proteins: The compound can interact with proteins involved in cellular processes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
7-bromo-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a bromine atom instead of fluorine.
7-methyl-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4(3H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-fluoro-3-piperidin-4-yl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c13-8-1-2-10-11(7-8)15-16-17(12(10)18)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQFKPZOKXKQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(C=C(C=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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